molecular formula C22H16BrN3O5 B6058548 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide

Cat. No. B6058548
M. Wt: 482.3 g/mol
InChI Key: HUHJMAPVEGDJHN-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods and has been studied extensively to understand its mechanism of action and potential uses.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide involves the inhibition of specific enzymes and proteins that play a critical role in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and also inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and also reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using specific methods, and its mechanism of action has been extensively studied. However, its limitations include its potential toxicity and the need for further studies to fully understand its biological effects.

Future Directions

There are several future directions for the study of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide. These include further studies on its potential applications in the treatment of various diseases, such as cancer and diabetes, and the development of new synthetic methods to improve its efficiency and reduce its toxicity. Additionally, further studies on its mechanism of action and its effects on specific biological processes can provide valuable insights into its potential uses.

Synthesis Methods

The synthesis method of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide involves the reaction of 2-amino-5-bromo-3-methylbenzoic acid with 2-aminophenol in the presence of a coupling agent, such as N,N'-carbonyldiimidazole, to form the benzoxazole ring. The subsequent reaction of the benzoxazole with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, results in the formation of the final product.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

properties

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O5/c1-2-30-20-8-6-13(11-18(20)26(28)29)21(27)24-16-7-9-19-17(12-16)25-22(31-19)14-4-3-5-15(23)10-14/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHJMAPVEGDJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide

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